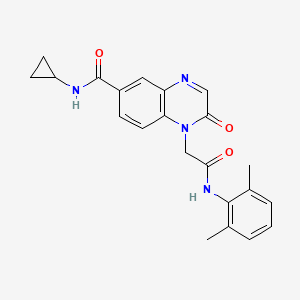
N-cyclopropyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopropyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide (commonly referred to as N-cyclopropyl quinoxaline derivative ) is a synthetic compound with potential therapeutic applications. Its structure encompasses a quinoxaline core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C22H22N4O3
- Molecular Weight : 390.4 g/mol
- CAS Number : 1251601-55-4
The biological activity of N-cyclopropyl quinoxaline derivative is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other quinoxaline derivatives that have been shown to inhibit myeloperoxidase (MPO) activity, which plays a role in oxidative stress and inflammation .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing cognitive functions and neuroprotection, akin to findings with related compounds in the same chemical family .
Anti-inflammatory Effects
Recent studies indicate that N-cyclopropyl quinoxaline derivative exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduces pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Research involving animal models has shown that N-cyclopropyl quinoxaline can enhance cognitive functions. In tests measuring learning and memory, the compound improved performance in tasks designed to assess these abilities, indicating its potential as a neuroprotective agent .
Study 1: Inhibition of Myeloperoxidase
A study evaluated the inhibitory effects of N-cyclopropyl quinoxaline on MPO activity. The results indicated a dose-dependent inhibition of MPO, supporting its potential application in treating diseases where MPO is implicated, such as cardiovascular diseases and neurodegenerative disorders .
Study 2: Cognitive Enhancement in Rodent Models
In a series of experiments using rat models, the compound was administered prior to training sessions in learning tasks. Results showed significant improvements in memory retention compared to control groups, suggesting that it may enhance synaptic plasticity and cognitive function .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1251601-55-4 |
| Anti-inflammatory Activity | Significant |
| Neuroprotective Activity | Confirmed |
Properties
IUPAC Name |
N-cyclopropyl-1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-13-4-3-5-14(2)21(13)25-19(27)12-26-18-9-6-15(22(29)24-16-7-8-16)10-17(18)23-11-20(26)28/h3-6,9-11,16H,7-8,12H2,1-2H3,(H,24,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYIOLSEQXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CC4)N=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














